Lipophilicity (LogP) Differentiation: 6-Aldehyde Isomer vs. 5-Aldehyde Regioisomer
The 2,3-dihydrobenzofuran-6-carbaldehyde exhibits a calculated LogP of 1.57, which is approximately 0.39 units lower than the 1.96 cLogP reported for the regioisomeric 2,3-dihydrobenzofuran-5-carboxaldehyde . This difference in lipophilicity arises from the distinct electronic and steric environment of the aldehyde at the 6- versus 5-position, which influences molecular polar surface area and hydrogen-bonding interactions [1].
| Evidence Dimension | Calculated partition coefficient (LogP / cLogP) |
|---|---|
| Target Compound Data | LogP = 1.57 |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran-5-carboxaldehyde (cLogP = 1.96) |
| Quantified Difference | Δ ≈ -0.39 Log units |
| Conditions | Computational prediction (Fluorochem LogP vs. ChemExper cLogP) |
Why This Matters
Lower LogP correlates with reduced membrane permeability and enhanced aqueous solubility, which can be a critical discriminator in lead optimization for CNS or peripherally restricted drug candidates.
- [1] PubChem. (n.d.). 2,3-Dihydrobenzofuran-5-carboxaldehyde – Topological Polar Surface Area 26.3 Ų. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dihydrobenzofuran-5-carboxaldehyde View Source
